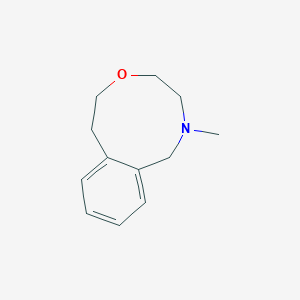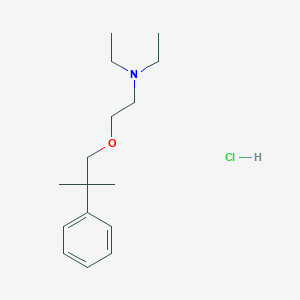
Acetic acid;octa-2,6-diene-1,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;octa-2,6-diene-1,8-diol is a chemical compound with the molecular formula C10H18O4. It is characterized by the presence of both acetic acid and diol functional groups, making it a versatile compound in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octa-2,6-diene-1,8-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using reagents such as osmium tetroxide or potassium permanganate, which add hydroxyl groups to the double bonds of alkenes, resulting in the formation of diols .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the use of palladium-catalyzed reactions can facilitate the addition of hydroxyl groups to alkenes under mild conditions, making the process efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;octa-2,6-diene-1,8-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halides, other functionalized derivatives
Wissenschaftliche Forschungsanwendungen
Acetic acid;octa-2,6-diene-1,8-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which acetic acid;octa-2,6-diene-1,8-diol exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound’s hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent . In biological systems, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-2,6-octadiene-1,8-diol diacetate: This compound shares a similar structure but includes acetoxy groups instead of hydroxyl groups.
2,6-Octadiene-1,8-diol, 2,6-dimethyl-: Another similar compound with a slightly different arrangement of functional groups.
Uniqueness
Acetic acid;octa-2,6-diene-1,8-diol is unique due to its combination of acetic acid and diol functional groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
127635-22-7 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
acetic acid;octa-2,6-diene-1,8-diol |
InChI |
InChI=1S/C8H14O2.C2H4O2/c9-7-5-3-1-2-4-6-8-10;1-2(3)4/h3-6,9-10H,1-2,7-8H2;1H3,(H,3,4) |
InChI-Schlüssel |
GATIEVKHMBBUKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(CC=CCO)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


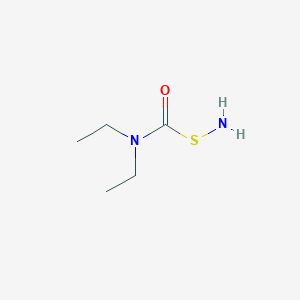
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
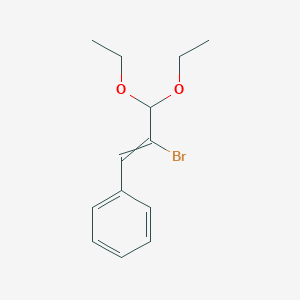
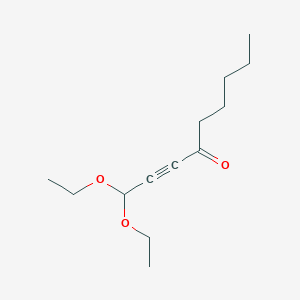
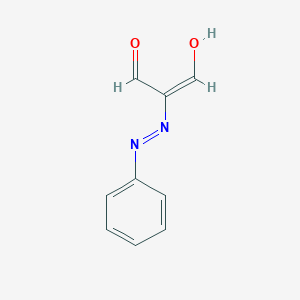
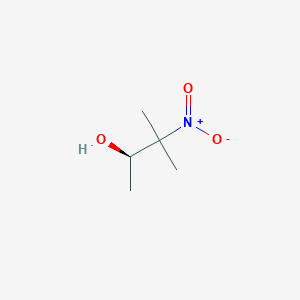
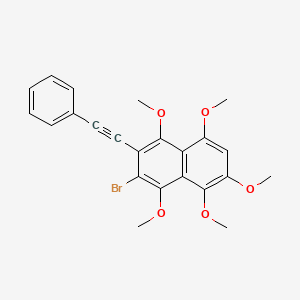
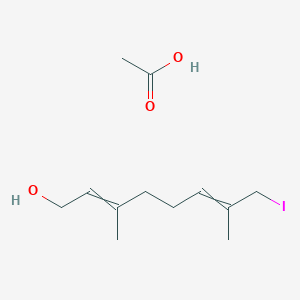

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
